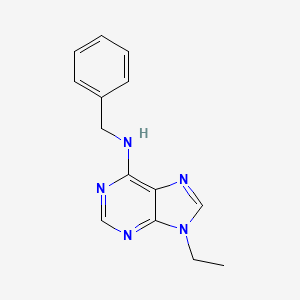

N-Benzyl-9-ethyl-9H-purin-6-amine

Description

Significance of Purine (B94841) Derivatives in Chemical and Biological Research

Purine derivatives represent a cornerstone of medicinal chemistry and biological science, owing to their fundamental role in the machinery of life. As integral components of nucleic acids, the building blocks of DNA and RNA, purines are central to the storage and transmission of genetic information. Beyond this, purine derivatives are key players in cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP), for instance, is the primary energy currency of the cell, while other derivatives act as neurotransmitters and signaling molecules.

The structural similarity of synthetic purine derivatives to these natural compounds allows them to interact with a wide array of biological targets, including enzymes and receptors. This has led to their extensive investigation and development as therapeutic agents for a diverse range of conditions. nih.gov Modified purines have been successfully developed into antiviral, anticancer, and immunosuppressive drugs. The ability to introduce various substituents at different positions on the purine ring allows for the fine-tuning of their biological activity, making them a versatile scaffold in drug discovery. nih.gov Research into purine derivatives continues to be a vibrant field, with ongoing efforts to discover new compounds with improved efficacy and novel mechanisms of action.

Overview of N-Benzyl-9-ethyl-9H-purin-6-amine within Contemporary Purine Research Paradigms

This compound, a specific substituted purine, is situated within the broader context of research into the structure-activity relationships of purine derivatives. While extensive research on this particular molecule is not widely published, its structural features—a benzyl (B1604629) group at the N6 position and an ethyl group at the N9 position—are characteristic of classes of purines that have been investigated for various biological activities.

Research into structurally similar compounds, such as 6-(alkylamino)-9-benzyl-9H-purines, has revealed potent anticonvulsant activity. nih.gov This suggests that the combination of substituents present in this compound could confer interesting pharmacological properties. The synthesis of related 9-ethyl-6-substituted-purines has also been explored in the context of developing potential anticancer agents. acs.org

The study of this compound and its analogues contributes to a deeper understanding of how modifications to the purine core influence biological outcomes. While specific research findings on this compound are limited, its chemical structure places it within a class of molecules with recognized potential in medicinal chemistry.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 25870-60-4 |

| Molecular Formula | C₁₄H₁₅N₅ |

| Molecular Weight | 253.30 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO and methanol |

Note: The data in this table is compiled from publicly available chemical supplier catalogs, as detailed academic studies on the physicochemical properties of this specific compound are not widely available.

Research Findings on Structurally Related Compounds

Due to the limited volume of published research focusing solely on this compound, the following table summarizes findings from studies on structurally analogous compounds. This information provides context for the potential areas of investigation for the title compound.

| Related Compound Class | Investigated Biological Activity | Reference |

| 6-(Alkylamino)-9-benzyl-9H-purines | Anticonvulsant | nih.gov |

| 9-Ethyl-6-substituted-purines | Potential Anticancer | acs.org |

| 6,8,9-trisubstituted purine analogues | Cytotoxicity against cancer cell lines | nih.gov |

| 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs | Anticancer activity against human epithelial cancer cells | nih.gov |

Structure

3D Structure

Properties

CAS No. |

25870-60-4 |

|---|---|

Molecular Formula |

C14H15N5 |

Molecular Weight |

253.30 g/mol |

IUPAC Name |

N-benzyl-9-ethylpurin-6-amine |

InChI |

InChI=1S/C14H15N5/c1-2-19-10-18-12-13(16-9-17-14(12)19)15-8-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,15,16,17) |

InChI Key |

ZPTVSARNOSKLKX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 9 Ethyl 9h Purin 6 Amine and Its Analogs

Established Synthetic Routes to N-Benzyl-9-ethyl-9H-purin-6-amine

The synthesis of this compound typically involves a sequential functionalization of the purine (B94841) scaffold. The core strategy relies on building the molecule by first establishing the desired substitution at the N9 position and subsequently introducing the N-benzyl group at the C6 position.

Nucleophilic Substitution Reactions for Purine Scaffold Functionalization

The purine ring system is amenable to both electrophilic and nucleophilic substitution reactions. nih.gov Functionalization often begins with a pre-existing purine derivative, which is then modified. Nucleophilic substitution is a cornerstone of purine chemistry, particularly at the C6 position. This position is activated towards nucleophilic attack, especially when a good leaving group, such as a halogen, is present.

The reaction of a 6-halopurine with a nucleophile is a classic and widely used method for introducing a variety of substituents. For the synthesis of the target molecule, 6-chloropurine or a similarly halogenated purine serves as a key starting material. The chlorine atom at the C6 position can be displaced by an amine, in this case, benzylamine, to form the desired N-substituted aminopurine. The reactivity of the purine scaffold can be influenced by the substituents already present on the ring.

Studies have also explored the use of other leaving groups to facilitate C-nucleophilic substitution. For instance, C6-(1,2,4-triazol-1-yl) derivatives of purine nucleosides have been shown to undergo substitution with various carbon nucleophiles. nih.gov This highlights the versatility of nucleophilic substitution reactions in modifying the purine core.

Alkylation Strategies at the N9-Position of Purine Scaffolds

A significant challenge in the synthesis of 9-substituted purines is controlling the regioselectivity of alkylation, as reactions can often yield a mixture of N9 and N7 isomers. nih.govmdpi.com To achieve the desired this compound, an ethyl group must be selectively introduced at the N9 position.

Various strategies have been developed to favor N9 alkylation. One common approach involves the use of a base to deprotonate the purine, followed by reaction with an alkylating agent like ethyl iodide or ethyl bromide. The choice of solvent and base can significantly influence the N9/N7 ratio.

To circumvent the issue of mixed regioisomers, researchers have developed methods that provide high regioselectivity. For example, introducing a bulky or specific directing group at the C6 position can sterically hinder the N7 position, thereby favoring alkylation at N9. nih.govbyu.edu Treatment of 6-(2-butylimidazol-1-yl)-2-chloropurine with sodium hydride and ethyl iodide resulted in the exclusive formation of the N9-ethylated product. nih.gov While not directly synthesizing the target molecule, this demonstrates a powerful strategy for controlling regioselectivity. Another approach involves Pd-catalyzed allylic alkylation, which has also been shown to favor the N9 isomer. mdpi.com

| Alkylation Method | Alkylating Agent | Base/Catalyst | N9:N7 Ratio | Reference |

| Base-mediated | Ethyl Iodide | Sodium Hydride | Variable | nih.gov |

| Steric Shielding | Ethyl Iodide | Sodium Hydride | Exclusive N9 | nih.gov |

| Pd-catalyzed | Allyl carbonate | Pd catalyst | 4:1 | mdpi.com |

| Mitsunobu Reaction | Cyclopenten-2-ol | DEAD/PPh3 | ~4:1 | mdpi.com |

Introduction of the N-Benzyl Moiety at C6

The final key step in the synthesis of this compound is the introduction of the benzylamino group at the C6 position. This is typically achieved through a nucleophilic aromatic substitution reaction. The starting material for this step is a 6-chloro-9-ethyl-9H-purine.

The reaction involves treating the 6-chloro-9-ethyl-9H-purine with benzylamine. A base, such as triethylamine, is often added to neutralize the hydrochloric acid generated during the reaction. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at an elevated temperature. nih.gov This straightforward and efficient method provides the desired product in good yield. A similar procedure was used to prepare the analog N-benzyl-9-isopropyl-9H-purin-6-amine, where 6-chloro-9-isopropyl-9H-purine was reacted with benzylamine in DMSO with triethylamine at 90°C. nih.gov

This synthetic step is robust and widely applicable for creating a diverse range of N6-substituted purine derivatives by varying the amine used in the reaction.

Advanced Synthetic Approaches for Purine Derivatives

Beyond the established linear syntheses, more advanced methodologies have been developed to rapidly generate libraries of purine derivatives for biological screening and to functionalize the purine core in novel ways.

Solution-Phase and Combinatorial Syntheses of Substituted Purines

Combinatorial chemistry and solution-phase parallel synthesis have become powerful tools for drug discovery. acs.org These techniques allow for the rapid synthesis of large numbers of structurally related compounds. For purine derivatives, this approach enables the exploration of the chemical space around the purine scaffold by systematically varying the substituents at different positions.

A parallel solution-phase synthesis has been developed for 2,6,8,9-tetrasubstituted purines. acs.org This strategy involves building the purine ring from a substituted pyrimidine intermediate, allowing for the introduction of diversity at multiple positions. Such methodologies can be adapted to synthesize libraries of compounds that include analogs of this compound by incorporating the relevant building blocks (ethylamine and benzylamine) into the synthetic workflow. The development of solid-phase synthesis methods for purines has further expanded the scope of combinatorial approaches. semanticscholar.org

Metal-Catalyzed Coupling Reactions in Purine Functionalization

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to purine chemistry has enabled the formation of carbon-carbon and carbon-heteroatom bonds that are difficult to achieve through traditional methods. nih.govresearchgate.net These reactions offer efficient ways to directly functionalize the C-H and N-H bonds of the purine ring. rsc.org

Palladium and copper are the most common metals used for these transformations. nih.gov For instance, photoredox/nickel dual catalysis has been successfully employed for the sp²–sp³ cross-coupling of unprotected chloropurine nucleosides with a variety of alkyl bromides. nih.gov This late-stage functionalization strategy is highly valuable as it allows for the diversification of complex molecules at the final steps of a synthesis. While these advanced methods may not be the most common route to a simple molecule like this compound, they represent the cutting edge of purine functionalization and are crucial for the synthesis of more complex analogs. nih.gov

Cyclization and Ring-Forming Reactions for Purine Construction

The construction of the fundamental purine ring system, the core of this compound, is accomplished through various synthetic strategies involving cyclization and ring-forming reactions. These methods typically build the purine's fused imidazole (B134444) and pyrimidine rings from acyclic or heterocyclic precursors.

One of the most established methods for purine synthesis is the Traube purine synthesis . This classical approach involves the condensation of a substituted pyrimidine with a source for the remaining two carbons and one nitrogen of the imidazole ring. The process generally starts with a 4,5-diaminopyrimidine. This intermediate is then treated with a reagent that provides a single carbon atom, such as formic acid or a chlorocarbonic ester, to facilitate the closure of the imidazole ring. pharmaguideline.com For instance, a 4-amino-5-nitrosopyrimidine can be reduced to the corresponding 4,5-diaminopyrimidine, which then undergoes ring closure. pharmaguideline.com

Modern variations of purine synthesis often start from substituted pyrimidines or even imidazoles. A common strategy involves building the purine ring from a suitable pyrimidine intermediate. For example, a 4,5,6-triaminopyrimidine can be reacted with a cyclizing agent to form the purine ring. google.com Orthoesters can serve as cyclizing agents, although this can sometimes lead to non-cyclic intermediates which may require heat or oxidative conditions to complete the ring formation. google.com

Another approach involves the construction of the purine skeleton from imidazole precursors. Commercially available 4-nitroimidazole can be transformed through several steps into intermediates like 4-aminoimidazoyl-5-carboximes or 4-amino-5-aminomethyl-imidazole, which are then cyclized to form the purine ring. mdpi.com

Microwave-assisted organic synthesis has also been applied to accelerate the critical cyclization step. For the synthesis of xanthine derivatives, which share the purine core, microwave irradiation has been shown to significantly improve the ring closure of uracil precursors to form the imidazole portion of the purine. nih.gov This method can reduce reaction times from hours or days to minutes. nih.gov

The biosynthetic pathway for purines, known as de novo synthesis, also relies on a series of cyclization steps. This complex process starts with ribose-5-phosphate and builds the purine ring step-by-step on this sugar moiety. microbenotes.comutah.edu Key steps include the formation of the five-membered imidazole ring followed by the closure of the six-membered pyrimidine ring to yield the first purine nucleotide, inosine monophosphate (IMP). microbenotes.comutah.edubiochemden.com While a biological process, the principles of sequential ring formation are mirrored in chemical syntheses.

Table 1: Key Cyclization Strategies for Purine Ring Construction

| Method | Precursor | Key Reagent/Condition | Description |

|---|---|---|---|

| Traube Synthesis | 4,5-Diaminopyrimidine | Formic Acid / Orthoesters | Classical method involving condensation and ring closure to form the imidazole portion of the purine. pharmaguideline.com |

| Pyrimidine-based Synthesis | 4,5,6-Triaminopyrimidine | Cyclizing Agents (e.g., Aldehydes, Orthoesters) | Formation of the imidazole ring from a substituted pyrimidine. google.com |

| Imidazole-based Synthesis | Substituted Nitroimidazoles | Various (e.g., Orthoesters, Ammonia) | Construction of the pyrimidine ring onto an existing imidazole core. mdpi.com |

| Microwave-Assisted Cyclization | Carboxamido-substituted Uracil | Hexamethyldisilazane (HMDS) | A rapid and efficient method for the imidazole ring closure step. nih.gov |

| De Novo Biosynthesis | Ribose-5-phosphate, amino acids, CO2 | Enzymes, ATP | Multi-step enzymatic pathway involving sequential ring closures to form Inosine Monophosphate (IMP). microbenotes.combiochemden.com |

Derivatization Strategies and Functionalization of this compound

Once the this compound scaffold is synthesized, further derivatization can be performed to create a diverse range of analogs. These strategies focus on introducing new functional groups at various positions on the purine ring system.

Chemical Modifications at the Purine Nucleus

The purine nucleus of this compound offers several sites for chemical modification, primarily at the C2 and C8 positions. Direct C-H bond activation has emerged as a powerful tool for introducing substituents at these positions without the need for pre-functionalized starting materials. semanticscholar.orgresearchgate.net

C-H Arylation: A significant advancement in purine modification is the palladium- or copper-catalyzed direct C-H arylation. semanticscholar.orgresearchgate.netnih.gov This reaction allows for the coupling of the C8 position of the purine ring with various aryl halides. researchgate.netnih.gov For example, the direct arylation of adenosine (B11128) with aryl halides selectively activates the C8-H bond, yielding 8-arylated analogs. nih.gov This methodology avoids the use of organometallic precursors, offering a more direct route to functionalized purines. semanticscholar.orgresearchgate.net

Other modifications at the purine core include:

Alkylation: The nitrogen atoms of the purine ring can be alkylated, although in the case of this compound, the N9 position is already occupied. rsc.org

Halogenation: Introduction of halogen atoms (e.g., bromine) can provide a handle for further cross-coupling reactions. rsc.org

Amination: Nucleophilic substitution reactions can be employed to introduce different amino groups at positions that have been activated, for instance, by a halogen. rsc.org

These derivatization reactions allow for the fine-tuning of the molecule's steric and electronic properties, which is crucial for structure-activity relationship studies.

Table 2: Selected Methods for Purine Nucleus Modification

| Reaction Type | Target Position | Catalyst/Reagent | Description |

|---|---|---|---|

| Direct C-H Arylation | C8 | Palladium (Pd) / Copper (Cu) | Couples the purine with aryl halides to introduce aryl groups. semanticscholar.orgresearchgate.netnih.gov |

| Halogenation | C8 | Brominating agents | Introduces a halogen, creating a versatile intermediate for further reactions. rsc.org |

| Amination | C2, C6, C8 (if activated) | Various amines | Nucleophilic substitution to introduce new amino functionalities. rsc.org |

Synthesis of Trisubstituted Purine Analogs

The synthesis of trisubstituted purine analogs related to this compound involves the introduction of a third substituent at an available position, typically C2 or C8. These syntheses often start from readily available di-substituted or di-halogenated purines.

A common precursor for the synthesis of 2,6,9-trisubstituted purines is 2,6-dichloropurine. researchgate.net This starting material allows for the stepwise and regioselective introduction of different substituents. The varying reactivity of the chlorine atoms at the C2 and C6 positions enables sequential nucleophilic aromatic substitution reactions. For instance, one might first react 2,6-dichloropurine with an amine to substitute the C6 position, followed by the introduction of the N9 substituent, and finally, substitution at the C2 position with a second, different amine. researchgate.net

For the synthesis of 6,8,9-trisubstituted purines, a different strategy is employed. One approach begins with a 6,9-disubstituted purine and introduces a third group at the C8 position. This is often achieved through C-H activation and arylation as described previously. semanticscholar.orgnih.gov Alternatively, one can build the purine ring from a pyrimidine precursor that already contains some of the desired substituents. For example, a 6,9-disubstituted-5-aminopurine can be reacted with an aldehyde to introduce a substituent at the C8 position during the imidazole ring cyclization step. nih.gov

The synthesis of 2,7,9-trisubstituted purin-8-ones has also been described, starting from commercially available pyrimidines. mdpi.com The synthetic route involves reductive amination, chlorination, and cyclization, followed by a Buchwald-Hartwig amination to introduce the final substituent. mdpi.com These multi-step sequences provide access to a wide variety of trisubstituted purine analogs with diverse substitution patterns.

Table 3: Synthetic Routes to Trisubstituted Purine Analogs

| Substitution Pattern | Common Starting Material | Key Synthetic Steps | Example |

|---|---|---|---|

| 2,6,9-Trisubstituted | 2,6-Dichloropurine | Stepwise nucleophilic aromatic substitution at C6 and C2; N9-alkylation. researchgate.net | 2-Methoxyethylamino-6-benzylamino-9-cyclopentylpurine researchgate.net |

| 6,8,9-Trisubstituted | 6,9-Disubstituted-5-aminopurine | Reaction with an aldehyde to form the C8-substituted imidazole ring. nih.gov | 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine nih.gov |

| 2,7,9-Trisubstituted Purin-8-ones | Substituted Pyrimidine | Reductive amination, chlorination, cyclization, Buchwald-Hartwig amination. mdpi.com | N/A |

Structural Elucidation and Conformational Analysis of N Benzyl 9 Ethyl 9h Purin 6 Amine Derivatives

Advanced Spectroscopic Characterization Techniques

A combination of sophisticated spectroscopic methods is utilized to confirm the identity and purity of synthesized N-Benzyl-9-ethyl-9H-purin-6-amine derivatives. These techniques provide detailed information about the molecular framework, functional groups, and elemental composition of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound and its analogs. Both ¹H and ¹³C NMR spectra offer detailed insights into the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of a representative N-benzyl-9-substituted purine (B94841) derivative, distinct signals corresponding to the various protons can be observed. For instance, the aromatic protons of the benzyl (B1604629) group and the purine core typically appear in the downfield region of the spectrum. The methylene (B1212753) protons of the benzyl group and the ethyl group at the N9 position exhibit characteristic chemical shifts.

Similarly, ¹³C NMR spectroscopy provides valuable information on the carbon skeleton. The spectrum of a 1,3,4-triazolo-1,3,5-triazine derivative, a purine isostere, showed characteristic peaks for the carbonyl carbon, aromatic carbons, and the triazine ring carbons, confirming the successful synthesis and structure of the compound. nih.gov For example, in one such derivative, the ¹³C NMR spectrum in DMSO-d₆ showed peaks at δ 158.87 (C=O), and various signals for the aromatic and triazine ring carbons, which is instrumental in confirming the molecular structure. nih.gov

A study on N-benzyl-9-isopropyl-9H-purin-6-amine, a close analog, utilized both ¹H and ¹³C NMR for characterization. The ¹H NMR spectrum in CDCl₃ showed signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. The ¹³C NMR spectrum correspondingly displayed signals for the purine and benzene (B151609) ring carbons, as well as the carbons of the isopropyl substituent.

Table 1: Representative ¹H NMR Data for a N-Benzyl-9-substituted Purine Analog

| Proton | Chemical Shift (δ ppm) |

|---|---|

| Aromatic Protons | 7.24 - 8.17 |

| NH (amide) | 11.27 |

| NH (triazine) | 10.45 |

| CH (triazine) | 9.20 |

Data is for a purine isostere derivative and serves as a representative example. nih.gov

High-Resolution Mass Spectrometry (HRMS) in Compound Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to accurately determine the elemental composition of a molecule, thereby verifying its chemical formula. This method measures the mass-to-charge ratio of ions with very high precision.

For this compound and its derivatives, HRMS provides the exact molecular weight, which can be compared to the calculated theoretical mass. This comparison helps to confirm that the correct compound has been synthesized. For example, the molecular formula of this compound is C₁₄H₁₅N₅, and its calculated molecular weight is 253.1327 g/mol . HRMS analysis would be expected to yield a mass value very close to this theoretical weight, thus confirming the compound's identity.

In the characterization of related purine derivatives, such as 5-amino-7-(substituted)-N-(4-sulfamoylphenyl)-4,7-dihydro- bldpharm.comdocumentsdelivered.comresearchgate.nettriazolo[1,5-a] bldpharm.comnih.govacs.orgtriazine-2-carboxamide derivatives, elemental analysis, which is conceptually similar to the information provided by HRMS, was used to confirm the calculated elemental composition (C, H, N, S) with the found values. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds. The N-H stretching vibration of the amine group typically appears in the region of 3300-3500 cm⁻¹. libretexts.orgpressbooks.pub Specifically, primary amines (R-NH₂) show two bands in this region, while secondary amines (R₂N-H) show a single band. wpmucdn.comspectroscopyonline.com The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the purine and benzene rings would appear in the 1400-1600 cm⁻¹ region. wpmucdn.com

In a study of purine and substituted dihydropurines, IR spectroscopy was used to identify key functional groups. documentsdelivered.com For instance, the IR spectra of 1,3,4-triazolo bldpharm.comnih.govacs.orgtriazine derivatives, which are related to purines, displayed N-H and NH₂ stretching bands in the range of 3170–3395 cm⁻¹. nih.gov The presence and position of these bands provide clear evidence for the presence of the amine functional group.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Amine | N-H stretch | 3300 - 3500 |

| Aromatic | C-H stretch | > 3000 |

| Alkyl | C-H stretch | < 3000 |

Crystallographic Investigations

X-ray Diffraction Studies of this compound Analogs

X-ray diffraction studies on single crystals of N-benzyl-9-substituted purine analogs have provided detailed insights into their molecular architecture. For example, the crystal structure of N-benzyl-9-isopropyl-9H-purin-6-amine, a closely related compound, was determined by X-ray diffraction. nih.gov The study revealed that the asymmetric unit consists of two slightly different conformers of the molecule. nih.gov

In this analog, the dihedral angles between the purine and benzene rings were found to be 89.21(3)° and 82.14(4)° for the two conformers, indicating a nearly perpendicular arrangement of these two ring systems. researchgate.netnih.gov The torsion angles describing the orientation of the substituents relative to the purine ring were also determined, providing a complete picture of the molecule's conformation in the solid state. nih.gov

Similarly, the crystal structure of 9-benzyl-6-benzylsulfanyl-9H-purin-2-amine showed that the purine ring is nearly planar, with dihedral angles of 71.28° and 74.67° between the purine ring and the two benzene rings. nih.govresearchgate.net

Table 3: Selected Crystallographic Data for N-Benzyl-9-isopropyl-9H-purin-6-amine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.9926 (5) |

| b (Å) | 21.1673 (7) |

| c (Å) | 11.2622 (6) |

| β (°) | 114.274 (5) |

| V (ų) | 2823.5 (2) |

Data from a study on a closely related analog. researchgate.netnih.gov

Analysis of Intermolecular Interactions: Hydrogen Bonding and Pi-Pi Stacking

The way molecules pack in a crystal is determined by a variety of intermolecular interactions, including hydrogen bonds and π-π stacking. These interactions are crucial for the stability of the crystal lattice and can influence the physical properties of the compound.

In the crystal structure of N-benzyl-9-isopropyl-9H-purin-6-amine, molecules are linked into dimers by N-H···N hydrogen bonds between the exocyclic amino group of one molecule and a nitrogen atom of the purine ring of another. researchgate.netnih.gov These dimers are further stabilized by C-H···π contacts and π-π stacking interactions. researchgate.netnih.gov The interplanar distance between adjacent stacked purine rings was found to be 3.2583 (13) Å. nih.gov

Conformational Insights from Crystal Structures

The crystal structure of N-Benzyl-9-isopropyl-9H-purin-6-amine reveals that the asymmetric unit contains two independent molecules, which exhibit slight conformational differences. nih.govresearchgate.net This phenomenon, known as conformational polymorphism, underscores the molecule's flexibility. The key conformational features are determined by the relative orientations of the purine ring, the N6-benzyl group, and the N9-alkyl group.

A critical aspect of the conformation is the dihedral angle between the plane of the purine ring system and the plane of the benzyl group's phenyl ring. In the two conformers found in the asymmetric unit of N-Benzyl-9-isopropyl-9H-purin-6-amine, these angles are 89.21(3)° and 82.14(4)°, respectively. nih.govresearchgate.net This near-perpendicular arrangement minimizes steric hindrance between the two aromatic systems.

The orientation of the substituents relative to the purine core can be further described by specific torsion angles. These angles provide a quantitative measure of the rotational position of the benzyl and isopropyl groups. The crystal packing is stabilized by a network of intermolecular interactions, including N—H···N hydrogen bonds, which link the molecules into dimers. nih.govresearchgate.net Additionally, C—H···π contacts and π–π stacking interactions contribute to the formation of a stable three-dimensional network. nih.gov The interplanar distance between adjacent purine rings in the π–π stacks is approximately 3.2583 (13) Å. nih.gov

The detailed crystallographic data for N-Benzyl-9-isopropyl-9H-purin-6-amine provides a solid foundation for computational modeling and further structural studies of related derivatives, including this compound.

Crystal Data for N-Benzyl-9-isopropyl-9H-purin-6-amine nih.govresearchgate.net

| Parameter | Value |

| Molecular Formula | C₁₅H₁₇N₅ |

| Molecular Weight | 267.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.9926 (5) |

| b (Å) | 21.1673 (7) |

| c (Å) | 11.2622 (6) |

| β (°) | 114.274 (5) |

| Volume (ų) | 2823.5 (2) |

| Z | 8 |

| Temperature (K) | 120 |

Selected Torsion and Dihedral Angles (°) for N-Benzyl-9-isopropyl-9H-purin-6-amine nih.gov

| Angle | Conformer 1 | Conformer 2 |

| Purine-Benzene Dihedral Angle | 89.21 (3) | 82.14 (4) |

| N1—C1—N5—C9 | 2.85 (19) | 0.44 (19) |

| C1—N5—C9—C10 | -110.7 (14) | -96.7 (15) |

| N5—C9—C10—C11 | 33.8 (18) | 35.5 (17) |

| C5—N4—C6—C7 | 31.3 (18) | 35.9 (18) |

Structure Activity Relationship Sar Studies of N Benzyl 9 Ethyl 9h Purin 6 Amine Derivatives

Impact of Substitution at the Purine (B94841) 6-Position on Biological Activity

Substitutions at the 6-position of the purine scaffold are pivotal in modulating the biological properties of this class of compounds. The nature of the substituent at this position can drastically alter the molecule's interaction with target proteins, leading to a wide range of biological effects, including antifungal, antitumor, and enzyme-inhibiting activities. scielo.org.mxresearchgate.net

For instance, the introduction of an arylpiperazinyl system at the C6-position has been found to be advantageous for cytotoxic activity against cancer cell lines. imtm.cz In contrast, other substitutions can lead to potent antifungal agents. A study on a series of 6-substituted purines revealed that several derivatives exhibited significant activity against fungal strains such as Bacillus subtilis, Aspergillus niger, and Candida tropicalis. scielo.org.mxresearchgate.net

The interaction of these compounds with nucleic acids has also been investigated. Certain 6-substituted purine analogues have been shown to interact with both RNA and DNA. nih.gov Specifically, some derivatives are capable of binding to single-stranded RNA and interfering with the formation of RNA duplexes, highlighting the diverse mechanisms through which 6-position modifications can exert their biological effects. nih.gov

| Compound Type | Biological Activity | Reference |

| 6-Arylpiperazinyl Purines | Cytotoxic against cancer cells | imtm.cz |

| 6-Substituted Purines | Antifungal activity | scielo.org.mxresearchgate.net |

| 6-Substituted Purine Analogues | Interact with RNA and DNA | nih.gov |

Effects of N9-Alkylation on Molecular Recognition and Activity

Alkylation at the N9-position of the purine ring plays a crucial role in the molecular recognition and biological activity of N-benzyl-purin-6-amine derivatives. The choice of the alkyl group can influence the compound's potency and selectivity for its target.

Studies have shown that for certain biological activities, such as the depletion of human O6-alkylguanine-DNA alkyltransferase (AGT), activity is maintained with a variety of substituent groups at the N9-position. nih.gov This suggests a degree of tolerance for different alkyl groups at this position without compromising the desired biological effect. However, substitution at the N7-position often leads to a complete loss of activity, emphasizing the importance of regioselective N9-alkylation. nih.gov

Synthetic strategies have been developed to achieve regioselective N9-alkylation. The use of specific bases and solvents, sometimes with microwave assistance, can favor the formation of the N9-alkylated product over the N7 isomer. researchgate.net For instance, the reaction of 6-chloroguanine with cyclopentyl bromide can yield the N9-substituted product, which can then be further modified. mdpi.com The synthesis of N-benzyl-9-isopropyl-9H-purin-6-amine, a disubstituted purine, further illustrates the importance of N9-alkylation in creating biologically active molecules. nih.govresearchgate.net

The nature of the N9-substituent can also impact the compound's inhibitory activity against specific enzymes. For example, in a series of 8-oxoguanines, the N-alkyl group was a key variable in their evaluation as inhibitors of human 8-oxoguanine DNA glycosylase (OGG1). mdpi.com

| N9-Substituent | Impact on Activity | Reference |

| Various alkyl groups | Activity maintained for AGT depletion | nih.gov |

| Isopropyl | Component of a disubstituted purine with potential biological activity | nih.govresearchgate.net |

| Cyclopentyl | Synthesized for evaluation as OGG1 inhibitors | mdpi.com |

Role of Benzyl (B1604629) Moiety Substitutions in Ligand Affinity and Selectivity

The benzyl group attached to the 6-amino position of the purine ring is a key feature of N-Benzyl-9-ethyl-9H-purin-6-amine and its derivatives, significantly influencing their affinity and selectivity for biological targets. Modifications to this benzyl moiety can fine-tune the compound's interaction with the target protein.

In the context of USP1/UAF1 deubiquitinase inhibitors, N-benzyl-2-phenylpyrimidin-4-amine derivatives have demonstrated potent, nanomolar inhibitory activity. nih.gov The benzyl group plays a crucial role in the binding of these inhibitors to the enzyme complex. Similarly, in the inhibition of metalloaminopeptidases, the presence and substitution pattern of an N-benzyl group can dramatically affect inhibitory potency and selectivity. mdpi.com For instance, halogen-substituted benzyl groups can lead to potent and selective inhibitors of certain aminopeptidases. mdpi.com

The orientation of the benzyl group relative to the purine core is also a significant factor. In the crystal structure of 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine, the dihedral angles between the purine ring and the phenyl rings of the benzyl and benzylsulfanyl groups are substantial, indicating a non-planar conformation that may be important for biological activity. nih.govresearchgate.net

| Benzyl Moiety Modification | Effect on Activity | Target | Reference |

| Unsubstituted N-benzyl | Potent inhibition | USP1/UAF1 deubiquitinase | nih.gov |

| Halogen-substituted N-benzyl | Potent and selective inhibition | Metalloaminopeptidases | mdpi.com |

| Benzyl and Benzylsulfanyl | Non-planar conformation | (Structural study) | nih.govresearchgate.net |

Comprehensive SAR Analysis of Disubstituted and Trisubstituted Purine Scaffolds

In a study of 2,6,9-trisubstituted purine derivatives, it was found that an arylpiperazinyl group at the 6-position was beneficial for cytotoxic activity, while bulky substituents at the C2-position were unfavorable. imtm.cz This highlights the importance of steric factors in the design of these compounds. The study concluded that substitution of the purine core with an arylpiperidine moiety is essential for potent anticancer activity. imtm.cz

The synthesis and evaluation of 6,9-disubstituted purines have been a focus of research for developing agents with various biological activities, including antibacterial, antileishmanial, and antitumor effects. nih.gov The combination of a benzyl group at the 6-position and an isopropyl group at the N9-position, as seen in N-benzyl-9-isopropyl-9H-purin-6-amine, is an example of a disubstituted purine scaffold with potential therapeutic applications. nih.govresearchgate.net

Furthermore, the presence of a sugar moiety, as in 9-beta-d-ribofuranosyl purine analogues, can also play a significant role in the biological activities of these compounds, suggesting that the N9-substituent does not have to be a simple alkyl group. nih.gov

| Substitution Pattern | Key Findings | Biological Activity | Reference |

| 2,6,9-Trisubstituted | Arylpiperazinyl at C6 is beneficial; bulky groups at C2 are not. | Anticancer | imtm.cz |

| 6,9-Disubstituted | Combination of substituents at C6 and N9 is critical. | Antibacterial, Antileishmanial, Antitumor | nih.gov |

| 6-Substituted, 9-Ribofuranosyl | Sugar moiety at N9 is important for activity. | Interaction with RNA/DNA, Cell growth inhibition | nih.gov |

Computational Chemistry and Molecular Modeling of N Benzyl 9 Ethyl 9h Purin 6 Amine

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of N-Benzyl-9-ethyl-9H-purin-6-amine, docking simulations are instrumental in predicting its binding affinity and mode of interaction with various biological targets, such as protein kinases, which are often implicated in diseases like cancer.

While specific docking studies on this compound are not extensively documented in publicly available literature, the methodology is well-established for analogous 6,9-disubstituted purine (B94841) derivatives. For instance, studies on similar purine-based compounds often involve docking them into the ATP-binding site of various kinases. The process typically involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound is generated and optimized. The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the binding site of the receptor, and various conformations are sampled.

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding free energy. The interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein are then analyzed.

A hypothetical docking study of this compound into a kinase binding site might reveal key interactions involving the purine core, the benzyl (B1604629) group, and the ethyl substituent, providing a rational basis for its potential biological activity. The results of such a study could be presented in a table summarizing the predicted binding energies and key interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target

| Parameter | Value |

| Predicted Binding Energy (kcal/mol) | -8.5 |

| Predicted Inhibitory Constant (Ki, nM) | 150 |

| Key Hydrogen Bond Interactions | Amine N-H with backbone C=O of catalytic loop residue |

| Key Hydrophobic Interactions | Benzyl ring with hydrophobic pocket; Ethyl group with aliphatic residues |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of purine analogs, QSAR can identify the physicochemical properties that are critical for their activity, thereby guiding the design of more potent compounds.

A 3D-QSAR study on a series of 2,6,9-trisubstituted purine derivatives has highlighted the importance of steric and electronic properties for their cytotoxic effects. nih.govnih.gov The models, often generated using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can reveal that bulky substituents at certain positions may be either favorable or detrimental to activity. nih.gov

For this compound, a QSAR model could be developed using a training set of related purine derivatives with known biological activities. The model would then be used to predict the activity of this compound and to suggest modifications to its structure that could enhance its potency. For example, a CoMFA analysis might indicate that a larger substituent at the 9-position could improve binding, or that an electron-withdrawing group on the benzyl ring could enhance activity.

Table 2: Example of Descriptors Used in a QSAR Model for Purine Analogs

| Descriptor | Type | Contribution to Activity |

| Steric Field (CoMFA) | 3D | Favorable in region of N9-substituent |

| Electrostatic Field (CoMFA) | 3D | Negative potential favored near the benzyl ring |

| Hydrophobic Field (CoMSIA) | 3D | Favorable in the purine core region |

| LogP | 1D | Positive correlation with cell permeability |

| Molecular Weight | 1D | Optimal range for bioavailability |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound, MD simulations can be used to study its conformational flexibility, both in solution and when bound to a biological target. nih.gov

An MD simulation of the this compound-protein complex, obtained from a docking study, can reveal the stability of the binding pose and the nature of the dynamic interactions. nih.gov It can show how the ligand and protein adapt to each other's presence and can help to identify key residues that are crucial for maintaining the bound state. The simulation can also be used to calculate the binding free energy with greater accuracy than docking alone.

The conformational landscape of the unbound this compound can also be explored using MD simulations. This can reveal the most stable conformations of the molecule in solution and can provide insights into the energetic cost of adopting the bioactive conformation required for binding to its target.

Density Functional Theory (DFT) Calculations for Electronic and Photophysical Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the electronic and photophysical properties of this compound.

These calculations can be used to determine properties such as:

Molecular Orbital Energies (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are important for understanding the molecule's reactivity and its ability to participate in charge transfer interactions.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, which can be important for understanding its interactions with other molecules.

Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecule's structure.

Table 3: Hypothetical DFT Calculated Properties for this compound

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

In Silico Approaches to Guide Rational Design of Purine Analogs

The insights gained from the computational methods described above can be integrated into a rational design strategy for novel purine analogs with improved properties. By understanding the structure-activity relationships, the key binding interactions, and the dynamic behavior of this compound and its analogs, medicinal chemists can make informed decisions about which modifications are most likely to lead to more effective and selective compounds. nih.gov

For example, if molecular docking and MD simulations suggest that a larger hydrophobic group at the 9-position would better fill a pocket in the target's binding site, new analogs with different alkyl or aryl groups at this position could be synthesized and tested. Similarly, if QSAR analysis indicates that electron-donating substituents on the benzyl ring are beneficial, compounds with such modifications could be prioritized. This iterative cycle of computational modeling, synthesis, and biological testing is a powerful approach for the discovery of new drug candidates.

Advanced Research Applications and Chemical Probe Development of N Benzyl 9 Ethyl 9h Purin 6 Amine

The unique structural framework of N-Benzyl-9-ethyl-9H-purin-6-amine, featuring substituents at both the N9 and N6 positions of the purine (B94841) core, positions it as a valuable molecule in advanced chemical and biological research. This disubstituted purine scaffold serves as a versatile platform for developing sophisticated tools for complex synthesis, studying cellular functions, and discovering new bioactive agents.

Q & A

Q. What are the recommended synthetic routes for N-Benzyl-9-ethyl-9H-purin-6-amine, and how can reaction conditions be optimized?

The synthesis typically involves alkylation and substitution reactions starting from purine derivatives. For example, alkylation at the N9 position can be achieved using benzyl or ethyl halides in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF). Reaction parameters such as temperature (60–80°C), reaction time (4–24 hours), and stoichiometric ratios of reagents significantly influence yield. Purification via column chromatography with gradients of chloroform/methanol (95:5) is common. Optimization should prioritize minimizing by-products like N7-alkylated isomers, which can arise due to competing alkylation pathways .

Q. How can tautomeric forms of this compound be characterized experimentally?

Tautomerism in purine derivatives can be analyzed using:

- Nuclear Magnetic Resonance (NMR) : Chemical shifts in - and -NMR spectra distinguish between amino and imino tautomers. For instance, downfield shifts (~8.5 ppm) in -NMR indicate NH groups in the imino form.

- X-ray crystallography : Bond lengths (e.g., C–N vs. C=N) and angles resolved via single-crystal studies provide definitive evidence of tautomeric states. Monoclinic crystal systems (space group P21/c) with Z = 8 have been reported for analogous compounds .

Q. What spectroscopic techniques are critical for structural validation of this compound?

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 267.34 for CHN).

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3400 cm).

- UV-Vis Spectroscopy : Absorbance maxima near 260–280 nm correlate with purine’s π→π* transitions .

Advanced Research Questions

Q. How do substituent variations at the N9 and C6 positions influence biological activity, and what design strategies mitigate off-target effects?

Substituents at N9 (e.g., benzyl, ethyl) modulate lipophilicity and membrane permeability, while C6 modifications (e.g., amines, halogens) affect hydrogen bonding with biological targets. For instance:

- N9-Benzyl groups enhance binding to hydrophobic enzyme pockets (e.g., kinases).

- C6-Amino groups facilitate interactions with nucleic acids.

Structure-activity relationship (SAR) studies using analogues (e.g., 2-Chloro-N,N,9-trimethyl-9H-purin-6-amine) reveal that steric hindrance at C2 reduces off-target binding. Computational docking (e.g., AutoDock Vina) and mutagenesis assays are critical for rational design .

Q. What experimental challenges arise in crystallizing this compound, and how are they resolved?

Challenges include:

- Polymorphism : Multiple crystal forms may coexist. Slow evaporation from methanol/water mixtures at 4°C promotes single-crystal growth.

- Disorder in alkyl chains : Low-temperature (120 K) X-ray diffraction reduces thermal motion artifacts. Data refinement with SHELXL (using restraints for isotropic displacement parameters) improves model accuracy .

Q. How can contradictory data between computational predictions and experimental binding assays be reconciled?

Discrepancies often stem from:

- Solvent effects : Molecular dynamics (MD) simulations incorporating explicit solvent models (e.g., TIP3P water) improve agreement with experimental IC values.

- Protein flexibility : Ensemble docking approaches account for conformational changes in targets like phosphoinositide 3-kinases. Validation via isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy contributions .

Q. What strategies are employed to enhance metabolic stability in vivo without compromising potency?

- Deuterium incorporation : Replacing C–H with C–D bonds at metabolically labile sites (e.g., ethyl groups) slows oxidative degradation.

- PEGylation : Conjugation with polyethylene glycol (PEG) chains improves half-life. In vitro microsomal assays (e.g., human liver microsomes) guide iterative optimization .

Methodological Considerations

Q. How should researchers design assays to evaluate kinase inhibition by this compound?

- Kinase profiling : Use ATP-competitive assays (e.g., ADP-Glo™) across a panel of 100+ kinases to assess selectivity.

- Cellular assays : Measure phospho-substrate levels via Western blotting (e.g., Akt phosphorylation in cancer cell lines). IC values should be validated with dose-response curves (0.1–100 µM) .

Q. What analytical workflows resolve batch-to-batch variability in synthesized batches?

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (260 nm) to quantify purity (>98%).

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects trace impurities (e.g., unreacted starting materials).

- Statistical Design of Experiments (DoE) : Multi-variable analysis (e.g., temperature, solvent ratio) identifies critical process parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.